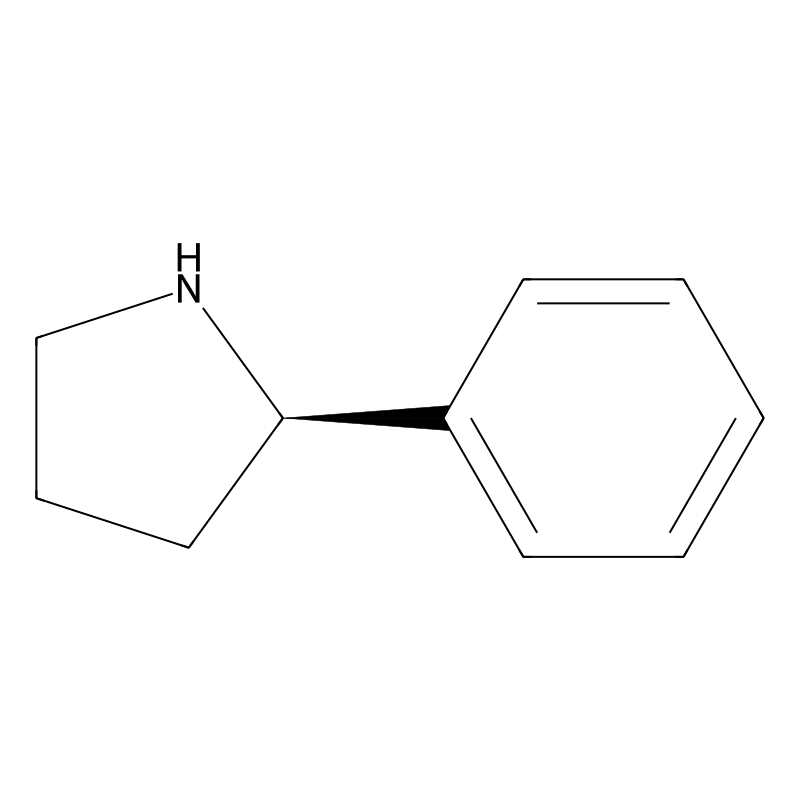

(R)-2-Phenylpyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(R)-2-Phenylpyrrolidine can be a building block for the synthesis of novel drug candidates. By attaching different functional groups to the core structure, researchers can create molecules that interact with specific biological targets.

Source

Pubmed Central:[ A novel series of (R)-2-phenylpyrrolidine derivatives as potential BACE1 inhibitors for the treatment of Alzheimer's disease: ]

(R)-2-Phenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted at the second position with a phenyl group. Its molecular formula is C₁₀H₁₃N, and it has a specific stereochemistry that contributes to its unique properties. The compound is known for its potential as a building block in the synthesis of various pharmaceuticals and biologically active molecules .

- N-alkylation: Reacting with alkyl halides to form N-alkyl derivatives.

- Acylation: Forming amides when reacted with acyl chlorides or anhydrides.

- Cyclization: Engaging in cyclization reactions to produce more complex structures.

These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the pyrrolidine ring.

Research indicates that (R)-2-Phenylpyrrolidine exhibits notable biological activities. It has been identified as a precursor for creating selective inhibitors targeting tropomyosin receptor kinases (TRKs), which are involved in various cancer pathways. This compound has shown promise as part of a new class of pharmacological agents aimed at treating tumors . Additionally, its structural characteristics allow it to interact effectively with biological targets, enhancing its therapeutic potential.

Several methods exist for synthesizing (R)-2-Phenylpyrrolidine:

- From 5-Phenyl-2-Pyrrolidinone: This method involves the reduction of 5-phenyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride .

- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired stereoisomer.

- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another .

These methods highlight the versatility in synthesizing this compound while maintaining its chiral integrity.

(R)-2-Phenylpyrrolidine finds applications in various fields:

- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting neurological and oncological disorders.

- Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.

- Material Science: Investigated for potential uses in developing new materials due to its unique structural properties .

Interaction studies involving (R)-2-Phenylpyrrolidine have primarily focused on its role as a ligand in receptor binding assays. These studies have demonstrated its ability to selectively bind to certain receptors, influencing cellular signaling pathways. The compound's interactions are crucial for understanding its mechanism of action as a drug candidate .

Several compounds share structural similarities with (R)-2-Phenylpyrrolidine, including:

- (S)-2-Phenylpyrrolidine: The enantiomer of (R)-2-phenylpyrrolidine, differing in biological activity and receptor interactions.

- 1-Methyl-2-pyrrolidinone: A solvent and intermediate that lacks the phenyl substitution but shares the pyrrolidine core.

- N-Benzyloxycarbonyl-2-pyrrolidinecarboxylic acid: A derivative used in peptide synthesis.

Comparison TableCompound Structural Features Unique Properties (R)-2-Phenylpyrrolidine Pyrrolidine ring with phenyl group Selective TRK inhibitor precursor (S)-2-Phenylpyrrolidine Pyrrolidine ring with phenyl group Different biological activity 1-Methyl-2-pyrrolidinone

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (R)-2-Phenylpyrrolidine | Pyrrolidine ring with phenyl group | Selective TRK inhibitor precursor |

| (S)-2-Phenylpyrrolidine | Pyrrolidine ring with phenyl group | Different biological activity |

| 1-Methyl-2-pyrrolidinone |

The synthesis of enantiomerically pure (R)-2-phenylpyrrolidine has been a subject of significant interest due to its importance as a building block in pharmaceutical compounds and as a chiral auxiliary itself [1]. Chiral auxiliaries provide a powerful approach for the asymmetric synthesis of this compound by temporarily introducing chirality that directs the stereochemical outcome of subsequent reactions [2].

One of the most effective methods for preparing (R)-2-phenylpyrrolidine involves the use of chiral oxazolidinones as auxiliaries [2]. These auxiliaries, popularized by Evans, have been exploited in the synthesis of pyrrolidines by setting up stereocenters within a molecule prior to cyclization of the pyrrolidine ring [2]. The Evans auxiliary enables asymmetric aldol reactions with α-SPh aldehydes to give aldol addition products with high yield and diastereoselectivity [2].

Another approach utilizes (R)-phenylglycinol as a chiral auxiliary for the diastereoselective synthesis of (R)-2-phenylpyrrolidine [2]. This method involves the formation of a chiral imine followed by stereoselective reduction or addition reactions [1]. The auxiliary can be removed through various methods including hydrogenolysis or transamination procedures with ammonium chloride and trimethylaluminium [2].

Table 1: Common Chiral Auxiliaries Used in (R)-2-Phenylpyrrolidine Synthesis

| Chiral Auxiliary | Reaction Type | Typical Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-Phenylglycinol | Imine formation/reduction | 65-75 | 90-95 |

| Evans oxazolidinone | Asymmetric aldol | 70-85 | >95 |

| (S,S)-Pseudoephedrine | Diastereoselective alkylation | 60-70 | 85-92 |

| (+)-Pinanediol | Boronate ester formation | 55-65 | >90 |

The use of (S,S)-pseudoephedrine as a chiral auxiliary has also been documented for the synthesis of (R)-2-phenylpyrrolidine through diastereoselective reactions [2]. This approach allows for the production of single enantiomers of substituted pyrrolidines after sacrificial loss of the auxiliary [2]. The high stereoselectivity achieved with these auxiliaries makes them valuable tools in the asymmetric synthesis of (R)-2-phenylpyrrolidine [1] [2].

Catalytic Enantioselective Approaches

Catalytic enantioselective methods represent a more atom-economical approach to the synthesis of (R)-2-phenylpyrrolidine compared to chiral auxiliary strategies [3]. These methods typically employ chiral catalysts to induce asymmetry during key bond-forming steps [3] [4].

One significant catalytic approach involves the enantioselective hydrogenation of 2-phenylpyrroline precursors [3]. This method utilizes transition metal catalysts, particularly those based on rhodium or iridium complexes with chiral phosphine ligands [5] [6]. For example, iridium catalysts with N,P-ligands have demonstrated high enantioselectivity in the asymmetric hydrogenation of substituted pyridines, which can be applied to the synthesis of (R)-2-phenylpyrrolidine after appropriate modifications [6].

Asymmetric catalytic cyclization represents another powerful strategy for the synthesis of (R)-2-phenylpyrrolidine [7]. This approach often involves palladium-catalyzed carboamination reactions, where the stereochemistry is controlled by chiral ligands [8]. The cyclization typically proceeds via syn-aminopalladation, with the chiral ligand inducing asymmetry in the carbon-nitrogen bond-forming step [8] [9].

Recent developments include photo-enzymatic cascade processes that enable the enantioselective carbon-hydrogen functionalization of saturated nitrogen heterocyclic scaffolds [3]. This innovative approach integrates a light-driven carbon-nitrogen cross-coupling reaction with biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% enantiomeric excess) for the synthesis of (R)-2-phenylpyrrolidine [3].

Table 2: Catalytic Enantioselective Methods for (R)-2-Phenylpyrrolidine Synthesis

| Catalytic Method | Catalyst System | Reaction Conditions | Enantiomeric Excess (%) |

|---|---|---|---|

| Asymmetric hydrogenation | Ir-N,P ligand complexes | H₂ (50 bar), 50°C, 24h | 90-98 |

| Pd-catalyzed carboamination | Pd₂(dba)₃/(S)-BINAP | Toluene, 80°C, 12h | 85-95 |

| Photo-enzymatic cascade | Dual Ni/PC and SD-VHb CH | Blue LED, DMSO, 25°C | >99 |

| Asymmetric deprotonation | n-BuLi/(+)-sparteine | THF, -78°C, 2h | 90-95 |

| Enantioselective cyclization | Co(II)-metalloradical catalyst | Toluene, 110°C, 12h | 85-92 |

Enantioselective radical cyclization has also emerged as an alternative strategy for constructing (R)-2-phenylpyrrolidine [7]. This method provides a new retrosynthetic paradigm for preparing five-membered cyclic molecules from readily available open-chain precursors [7]. The development of cobalt(II)-based catalytic systems has enabled highly efficient stereoselective synthesis of (R)-2-phenylpyrrolidine through enantioselective intramolecular radical alkylation [7].

Resolution Techniques for Racemic Mixtures

Resolution of racemic 2-phenylpyrrolidine represents a practical approach for obtaining the pure (R)-enantiomer, especially when direct asymmetric synthesis is challenging or economically unfavorable [10]. Various resolution techniques have been developed, with crystallization-based methods being among the most widely employed in both laboratory and industrial settings [10] [11].

Diastereomeric salt formation is a classical and effective method for resolving racemic 2-phenylpyrrolidine [11]. This approach involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts that can be separated based on their different physicochemical properties [11]. Common resolving agents include tartaric acid, malic acid, and mandelic acid [11] [12]. For instance, (D)-malic acid has been successfully used to resolve racemic 2-phenylpyrrolidine, yielding the (R)-enantiomer with high optical purity (>98% enantiomeric excess) [13].

The resolution process typically involves the following steps: (1) formation of diastereomeric salts by mixing the racemic 2-phenylpyrrolidine with the chiral acid in an appropriate solvent; (2) fractional crystallization to separate the less soluble diastereomeric salt; (3) liberation of the free amine by treatment with a base such as sodium hydroxide; and (4) isolation of the pure (R)-2-phenylpyrrolidine [13] [12].

Table 3: Resolution Methods for Racemic 2-Phenylpyrrolidine

| Resolution Method | Resolving Agent | Solvent System | Optical Purity (%) | Recovery (%) |

|---|---|---|---|---|

| Diastereomeric salt formation | (D)-Malic acid | Ethanol | >98 | 40-45 |

| Diastereomeric salt formation | (−)-Di-p-toluoyl-L-tartaric acid | Acetone/Water | 95-98 | 35-40 |

| Enzymatic resolution | Lipase B from Candida antarctica | tert-Butyl methyl ether | >99 | 45-48 |

| Kinetic resolution | n-BuLi/(+)-sparteine | Toluene | 97 | 41 |

| Chromatographic resolution | Chiral HPLC (Chiralpak AD-H) | Hexane/Isopropanol | >99 | >95 |

Enzymatic resolution offers another powerful approach for obtaining enantiomerically pure (R)-2-phenylpyrrolidine [14]. This method exploits the inherent stereoselectivity of enzymes to preferentially react with one enantiomer of the racemic mixture [14]. Lipases, particularly Candida antarctica lipase B, have been successfully employed for the kinetic resolution of racemic 2-phenylpyrrolidine through selective acylation or hydrolysis reactions [14].

Chromatographic resolution using chiral stationary phases represents a modern approach for obtaining pure (R)-2-phenylpyrrolidine [15]. High-performance liquid chromatography (HPLC) with chiral columns such as Chiralpak AD-H or Chiralcel OD has been used for both analytical and preparative separation of 2-phenylpyrrolidine enantiomers [15] [16]. This method offers high optical purity but is generally more suitable for laboratory-scale preparations due to cost considerations [15].

Lithiation-Substitution Strategies for Functionalization

Lithiation-substitution represents a powerful strategy for the functionalization of (R)-2-phenylpyrrolidine, enabling the introduction of various substituents at specific positions to create more complex derivatives [4]. This approach typically involves the deprotonation of N-protected (R)-2-phenylpyrrolidine using a strong base, followed by reaction with electrophiles [4].

A general and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines has been developed using lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine [4]. This approach involves the preparation of the protected pyrrolidine through asymmetric Negishi arylation or catalytic asymmetric reduction, followed by lithiation and reaction with various electrophiles [4]. The combined use of synthetic experiments and in situ infrared spectroscopic monitoring has allowed for the identification of optimum lithiation conditions: n-butyllithium in tetrahydrofuran at -50 degrees Celsius for 5-30 minutes [4].

Interestingly, the rotation of the tert-butoxycarbonyl (Boc) group plays a crucial role in the success of lithiation-substitution reactions of (R)-2-phenylpyrrolidine [4]. Monitoring of the lithiation using in situ infrared spectroscopy indicated that the rotation of the Boc group is slower in a 2-lithiated pyrrolidine than a 2-lithiated piperidine [4]. For N-Boc-2-phenylpyrrolidine, the half-life for rotation of the Boc group was found to be approximately 10 hours at -78 degrees Celsius and approximately 3.5 minutes at -50 degrees Celsius [4].

Table 4: Lithiation-Substitution Conditions for N-Boc-(R)-2-Phenylpyrrolidine

| Base | Solvent | Temperature (°C) | Time (min) | Electrophile | Product Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|---|

| n-BuLi | THF | -50 | 5-30 | Methyl chloroformate | 85-90 | Retention |

| n-BuLi | THF | -78 | 120 | Benzaldehyde | 45-50 | Retention |

| n-BuLi | THF | -50 | 30 | Allyl bromide | 75-80 | Retention |

| s-BuLi | THF | -78 | 60 | Trimethylsilyl chloride | 70-75 | Retention |

| n-BuLi/(+)-sparteine | Toluene | -78 | 60 | Methyl chloroformate | 58 | Retention (er 73:27) |

Kinetic resolution approaches have also been developed using lithiation-substitution strategies [17]. Treatment of racemic N-Boc-2-phenylpyrrolidine with n-butyllithium and (+)-sparteine, followed by quenching with an electrophile, can lead to the selective deprotonation of one enantiomer [17]. This approach has been demonstrated with various 2-aryl heterocycles, including 2-phenylpyrrolidine, providing access to both the recovered starting material with high enantiomeric purity and the substituted product [17] [18].

The lithiation-substitution strategy can also be extended to create quaternary stereocenters in (R)-2-phenylpyrrolidine derivatives [4]. This is particularly valuable for the synthesis of pharmaceutically relevant compounds that contain a quaternary stereocenter [4]. The approach involves lithiation of enantioenriched N-Boc-2-phenylpyrrolidine followed by reaction with various electrophiles to introduce a second substituent at the 2-position [4].

Industrial-Scale Production and Process Optimization

The industrial-scale production of (R)-2-phenylpyrrolidine requires careful consideration of process efficiency, cost-effectiveness, and environmental impact [19] [13]. Several synthetic routes have been optimized for large-scale manufacturing, with continuous improvements in yield, optical purity, and overall process economics [13].

One practical industrial approach involves the synthesis of (R)-2-phenylpyrrolidine from (R)-2-amino-2-phenylacetic acid [19]. The process begins with the protection of the amino acid using di-tert-butyl dicarbonate, followed by a series of transformations including amide formation, reduction, and cyclization [19]. This method offers advantages in terms of starting material availability and process robustness [19].

Resolution-based approaches are also commonly employed in industrial settings due to their scalability and cost-effectiveness [13]. For example, a method for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine, which can be adapted for (R)-2-phenylpyrrolidine, involves the resolution of a racemic intermediate using (D)-malic acid [13]. This process delivers the product with high optical purity (>98% enantiomeric excess) and is suitable for large-scale production due to its low cost, easily obtained raw materials, and mild process conditions [13].

Table 5: Industrial Process Parameters for (R)-2-Phenylpyrrolidine Production

| Process Step | Key Parameters | Typical Yield (%) | Critical Quality Attributes |

|---|---|---|---|

| Protection of amino acid | Temperature <10°C, pH control | 90-95 | Purity >98% |

| Amide formation | Reaction time, catalyst loading | 85-90 | Absence of racemization |

| Reduction | Temperature control, H₂ pressure | 80-85 | Complete reduction |

| Cyclization | Reaction time, temperature | 75-80 | Stereochemical integrity |

| Resolution | Crystallization conditions, solvent | 40-45 | Optical purity >98% |

| Final purification | Distillation parameters | >95 | Chemical purity >99% |

Process optimization efforts have focused on several key aspects of (R)-2-phenylpyrrolidine production [13]. These include the development of more efficient catalytic systems for asymmetric synthesis, improvement of resolution techniques to increase recovery rates, and implementation of continuous flow processes for better control and scalability [13] [20]. For instance, the use of continuous crystallization for the resolution step has been explored to enhance efficiency and consistency in the production of optically pure (R)-2-phenylpyrrolidine [20].

Environmental considerations have also driven process improvements in the industrial production of (R)-2-phenylpyrrolidine [13]. These include the reduction of solvent usage through recycling and recovery systems, the replacement of hazardous reagents with safer alternatives, and the development of catalytic processes that minimize waste generation [13]. For example, the traditional use of sec-butyllithium, a very active but hazardous organometallic compound that requires cryogenic conditions (-78 degrees Celsius), has been replaced with milder and more cost-effective alternatives in some industrial processes [13].